3-Oxo-3-desvinylquinine 9-Acetate
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Overview
Description
3-Oxo-3-desvinylquinine 9-Acetate: is a chemical compound with the molecular formula C20H22N2O4 and a molecular weight of 354.40 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-desvinylquinine 9-Acetate typically involves multiple steps, starting from quinine derivatives. The key steps include:
Oxidation: The initial quinine derivative undergoes oxidation to form an intermediate compound.
Desvinylation: The intermediate compound is then subjected to desvinylation, removing the vinyl group.
Acetylation: Finally, the compound is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled oxidation and desvinylation reactions.
Purification: Employing chromatographic techniques for purification.
Quality Control: Ensuring the final product meets the required purity standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-desvinylquinine 9-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction to lower oxidation states.
Substitution: Nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various quinine derivatives and acetylated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-3-desvinylquinine 9-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Oxo-3-desvinylquinine 9-Acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways: Modulation of signaling pathways related to oxidative stress and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Quinine: The parent compound from which 3-Oxo-3-desvinylquinine 9-Acetate is derived.
Desvinylquinine: An intermediate in the synthesis of this compound.
Quinidine: A stereoisomer of quinine with similar chemical properties.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
[(R)-(6-methoxyquinolin-4-yl)-[(2S)-5-oxo-1-azabicyclo[2.2.2]octan-2-yl]methyl] acetate |
InChI |
InChI=1S/C20H22N2O4/c1-12(23)26-20(18-9-13-6-8-22(18)11-19(13)24)15-5-7-21-17-4-3-14(25-2)10-16(15)17/h3-5,7,10,13,18,20H,6,8-9,11H2,1-2H3/t13?,18-,20+/m0/s1 |
InChI Key |
JYRRDLVMUWTZKM-UNGYYTSISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]([C@@H]1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Canonical SMILES |
CC(=O)OC(C1CC2CCN1CC2=O)C3=C4C=C(C=CC4=NC=C3)OC |
Origin of Product |
United States |
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